molecular formula C12H15NO2 B2388091 2-Methoxy-4-pyrrolidin-1-yl-benzaldehyde CAS No. 96649-00-2

2-Methoxy-4-pyrrolidin-1-yl-benzaldehyde

Cat. No.: B2388091
CAS No.: 96649-00-2
M. Wt: 205.257
InChI Key: FKOMMOONHLWVTE-UHFFFAOYSA-N
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Description

2-Methoxy-4-pyrrolidin-1-yl-benzaldehyde is an organic compound with the molecular formula C12H15NO2 It is characterized by the presence of a methoxy group at the second position, a pyrrolidinyl group at the fourth position, and an aldehyde group on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-pyrrolidin-1-yl-benzaldehyde can be achieved through a multi-step process. One common method involves the reaction of 1,4-dibromobutane with aniline in the presence of sodium sulfate to form N-phenylpyrrolidine. This intermediate is then reacted with dimethylformamide and phosphorus oxychloride to achieve formylation, resulting in the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-pyrrolidin-1-yl-benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and pyrrolidinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

Major Products Formed

    Oxidation: 2-Methoxy-4-pyrrolidin-1-yl-benzoic acid.

    Reduction: 2-Methoxy-4-pyrrolidin-1-yl-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-4-pyrrolidin-1-yl-benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-pyrrolidin-1-yl-benzaldehyde involves its interaction with specific molecular targets. The pyrrolidinyl group can enhance binding affinity to certain proteins, while the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules. This compound can modulate various biochemical pathways, depending on its specific interactions .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a pyrrolidinyl group.

    2-Methoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde: Contains a morpholine ring instead of a pyrrolidine ring.

    2-Methoxy-4-(2-piperidin-1-ylethoxy)benzaldehyde: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness

2-Methoxy-4-pyrrolidin-1-yl-benzaldehyde is unique due to the presence of the pyrrolidinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it valuable in various research applications.

Properties

IUPAC Name

2-methoxy-4-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12-8-11(5-4-10(12)9-14)13-6-2-3-7-13/h4-5,8-9H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOMMOONHLWVTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701332211
Record name 2-methoxy-4-pyrrolidin-1-ylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804629
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

96649-00-2
Record name 2-methoxy-4-pyrrolidin-1-ylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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